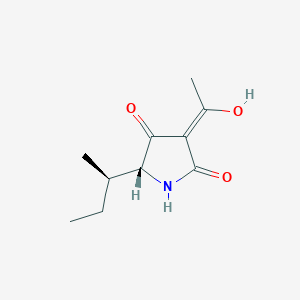
rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an acetyl group, a sec-butyl group, and a hydroxyl group attached to a pyrrolone ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl and sec-butyl groups. The hydroxyl group is usually introduced through a selective oxidation process.
Pyrrolone Ring Formation: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of sec-Butyl Group: This step often involves a Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Selective Oxidation: The hydroxyl group can be introduced via oxidation using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In an industrial setting, the production of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one would involve optimizing these synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry
In chemistry, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine
In medicine, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one has potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sec-butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the sec-butyl group, making it less hydrophobic.
5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the acetyl group, affecting its reactivity.
3-Acetyl-5-(®-sec-butyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and biological interactions, setting it apart from similar compounds.
This detailed overview highlights the significance of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one in scientific research and its potential applications across different fields
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(3Z,5R)-5-[(2R)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6-/t5-,8-/m1/s1 |
InChI Key |
CGMTUJFWROPELF-KWTLAKOMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)/C(=C(\C)/O)/C(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(C)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















